2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring provides a highly functionalized scaffold, making it a valuable compound in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions .
Chemical Reactions Analysis
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous FeCl3, Meldrum’s acid, and alcohols . The major products formed from these reactions are 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Scientific Research Applications
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a ligand and a component of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . It has also been studied for its anticancer and immunomodulatory activities . Additionally, it is used in the development of new synthetic methodologies for constructing medicinally important scaffolds .
Mechanism of Action
The mechanism of action of 2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. It has been shown to exhibit antihistaminic activity by binding to the H1 receptor, leading to a bronchorelaxant effect . Molecular docking studies have been performed to understand the molecular interaction and binding mode of the compound in the active site of the H1 receptor .
Comparison with Similar Compounds
2-Amino-N-propyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds such as 2-amino-1,8-naphthyridine-3-carboxamide derivatives . These compounds are known for their antimicrobial properties and are effective against a variety of human and veterinary pathogens . Another similar compound is Gemifloxacin, which contains a 1,8-naphthyridine core and is used for the treatment of bacterial infections
Properties
CAS No. |
60467-58-5 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-amino-N-propyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)9-7-8-4-3-6-14-11(8)16-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,15,17)(H2,13,14,16) |
InChI Key |
CPTWRMJOUQOUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
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